

N-Nitroso-Furosemide Risk Assessment: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-nitroso-furosemide*

Cat. No.: *B13425972*

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Executive Summary

N-nitroso-furosemide is a nitrosamine drug substance-related impurity (NDSRI) that can form in pharmaceutical products containing furosemide. As nitrosamines are classified as a "cohort of concern" due to their potential carcinogenic properties, a thorough risk assessment of **N-nitroso-furosemide** is crucial to ensure patient safety. This technical guide provides a comprehensive overview of the risk assessment process for **N-nitroso-furosemide**, including a review of regulatory guidelines, toxicological data evaluation through a read-across approach, and detailed experimental protocols for key safety studies. In the absence of direct carcinogenicity data for **N-nitroso-furosemide**, this guide utilizes data from structurally similar surrogate compounds, N-nitrosopyrrolidine and N-nitrosopiperidine, to perform a risk assessment based on the Carcinogenic Potency Categorization Approach (CPCA). The acceptable intake (AI) limit for **N-nitroso-furosemide** has been established by the U.S. Food and Drug Administration (FDA) at 1500 ng/day.

Introduction to N-Nitroso-Furosemide

N-nitroso-furosemide is a potential impurity formed from the nitrosation of the secondary amine moiety in the furosemide molecule. Its presence in furosemide-containing drug products necessitates a comprehensive risk assessment to control its levels and ensure they remain below the acceptable intake limit.

Table 1: Compound Identity of **N-Nitroso-Furosemide**

Parameter	Information
IUPAC Name	4-chloro-2-[(furan-2-ylmethyl)(nitroso)amino]-5-sulfamoylbenzoic acid
CAS Number	2708280-93-5
Molecular Formula	C ₁₂ H ₁₀ ClN ₃ O ₆ S
Parent Drug	Furosemide
Impurity Type	Nitrosamine Drug Substance-Related Impurity (NDSRI)

Regulatory Framework and Acceptable Intake

Regulatory agencies like the FDA and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in pharmaceuticals. For nitrosamines lacking robust carcinogenicity data, a read-across approach from a suitable surrogate or the CPCA is recommended to establish an AI limit. The FDA has set an AI limit of 1500 ng/day for **N-nitroso-furosemide**.^{[1][2]}

Toxicological Risk Assessment

Due to the lack of specific toxicological data for **N-nitroso-furosemide**, a read-across approach using data from structurally related compounds is necessary. The furosemide molecule contains a furan-2-ylmethylamino group, which upon nitrosation, forms the N-nitroso-furan-2-ylmethylamino moiety. For the purpose of this risk assessment, the cyclic nitrosamines N-nitrosopyrrolidine and N-nitrosopiperidine are selected as appropriate surrogates due to the presence of a five- and six-membered nitrogen-containing ring, respectively, which provides a conservative basis for toxicological evaluation.

Carcinogenic Potency Categorization Approach (CPCA)

The CPCA is a framework developed by regulatory authorities to assign a carcinogenic potency category to a nitrosamine based on its structural features. This approach considers activating

and deactivating features that influence the metabolic activation of the nitrosamine to a DNA-reactive species.

Based on the structure of **N-nitroso-furosemide**, it would be evaluated based on the structural features of the nitrosated secondary amine. A detailed analysis using the CPCA framework would be required to assign a potency category and corresponding AI. The established AI of 1500 ng/day suggests that **N-nitroso-furosemide** is considered to be of low carcinogenic potency.

Read-Across from Surrogate Compounds

N-nitrosopyrrolidine and N-nitrosopiperidine are well-characterized cyclic nitrosamines and can serve as surrogates for the nitrosated amine portion of **N-nitroso-furosemide**.

Table 2: Carcinogenicity Data of Surrogate Compounds

Compound	Species	Route of Administration	Target Organs	TD50 (mg/kg/day)	Carcinogenicity Classification
N-Nitrosopyrrolidine	Rat	Oral	Liver	0.799	Reasonably anticipated to be a human carcinogen
N-Nitrosopiperidine	Rat	Oral	Liver, Esophagus, Nasal Cavity	0.200	Reasonably anticipated to be a human carcinogen

TD50: The dose rate in mg/kg body weight/day which would cause tumors in half of the test animals that would have remained tumor-free at zero dose. Source: Carcinogenic Potency Database (CPDB)

Table 3: Genotoxicity Data of Surrogate Compounds

Compound	Ames Test (Bacterial Reverse Mutation Assay)	In Vitro Micronucleus Assay	In Vivo Genotoxicity
N-Nitrosopyrrolidine	Positive with metabolic activation	Positive	Positive (induces micronuclei in vivo)[1]
N-Nitrosopiperidine	Positive with metabolic activation	Data not readily available	Positive (carcinogenic in multiple species)[3]

Experimental Protocols

The following are detailed methodologies for key toxicological assays relevant to the risk assessment of nitrosamine impurities.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

- Principle: The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations in the histidine or tryptophan operon, respectively. These mutations render the bacteria unable to synthesize the essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.
- Methodology:
 - Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either *E. coli* WP2 *uvrA* or TA102.
 - Metabolic Activation: The test is performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
 - Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates. The plates are incubated for 48-72 hours at

37°C.

- Evaluation: A positive response is defined as a concentration-related increase in the number of revertant colonies per plate, typically a two- to three-fold increase over the solvent control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects genotoxic damage at the chromosome level.

- Principle: The assay identifies substances that cause chromosomal damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division.
- Methodology:
 - Cell Lines: Human lymphocytes or established cell lines such as CHO, V79, TK6, or L5178Y are used.
 - Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
 - Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.
 - Scoring: The frequency of micronucleated cells is determined by microscopic analysis.
 - Evaluation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

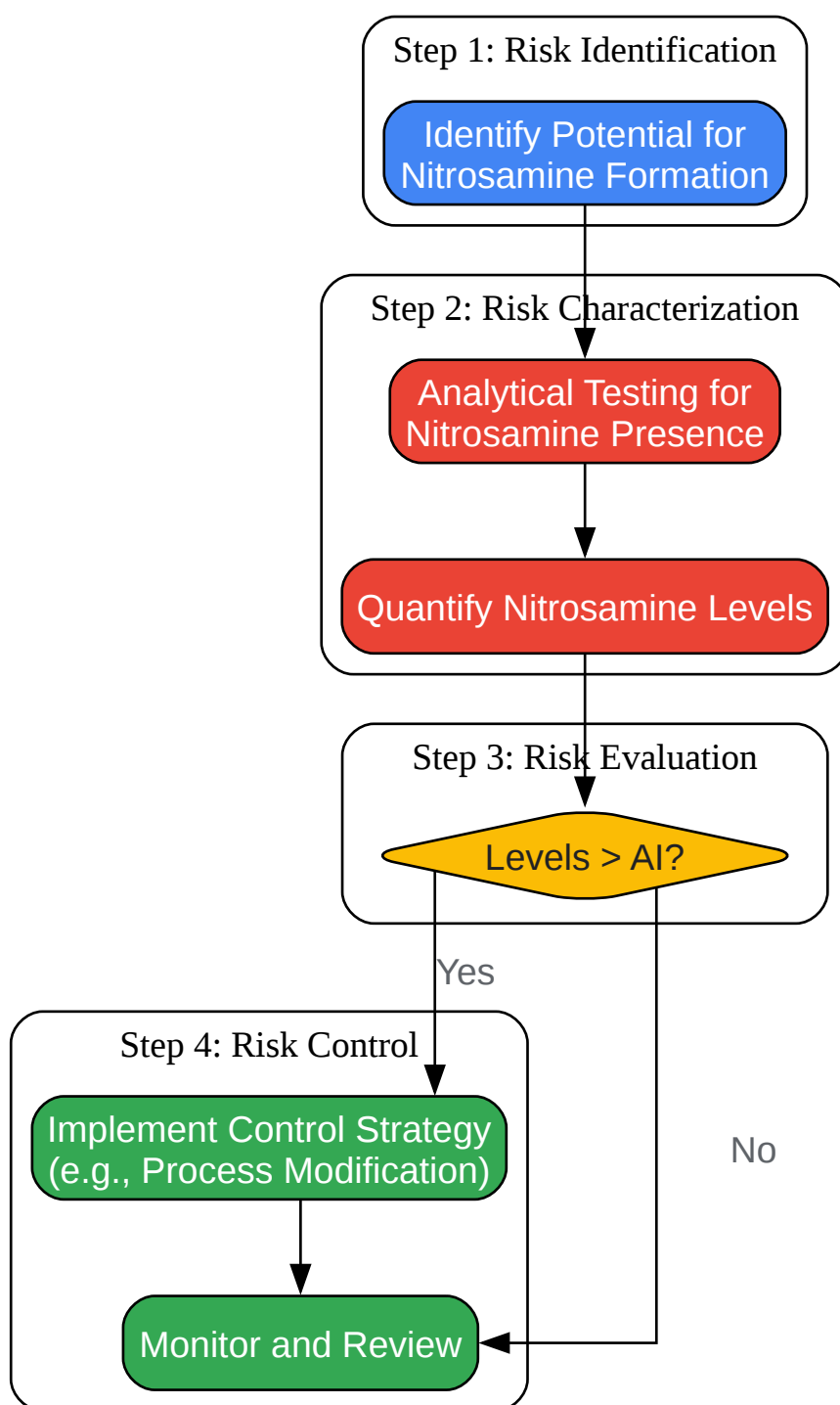
Rodent Carcinogenicity Bioassay - OECD 451

This long-term in vivo study is the gold standard for assessing the carcinogenic potential of a substance.

- Principle: The test substance is administered to rodents (typically rats and mice) for a major portion of their lifespan to observe the development of neoplastic lesions.
- Methodology:
 - Animals: Both sexes of two rodent species are generally used.
 - Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering the normal lifespan.
 - Administration: The route of administration should be relevant to human exposure (e.g., oral).
 - Duration: The study duration is typically 24 months for rats and 18-24 months for mice.
 - Observations: Animals are observed daily for clinical signs of toxicity and tumor development. Body weight and food consumption are monitored regularly.
 - Pathology: At the end of the study, a full necropsy is performed on all animals, and tissues are examined histopathologically.
 - Evaluation: A statistically significant increase in the incidence of tumors in the treated groups compared to the control group indicates a carcinogenic effect.

Visualizations

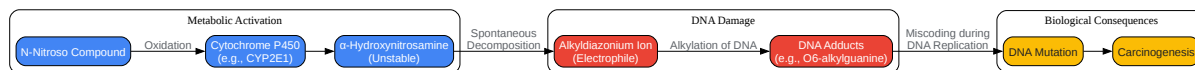
General Nitrosamine Risk Assessment Workflow



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Caption: A generalized workflow for the risk assessment and control of nitrosamine impurities.

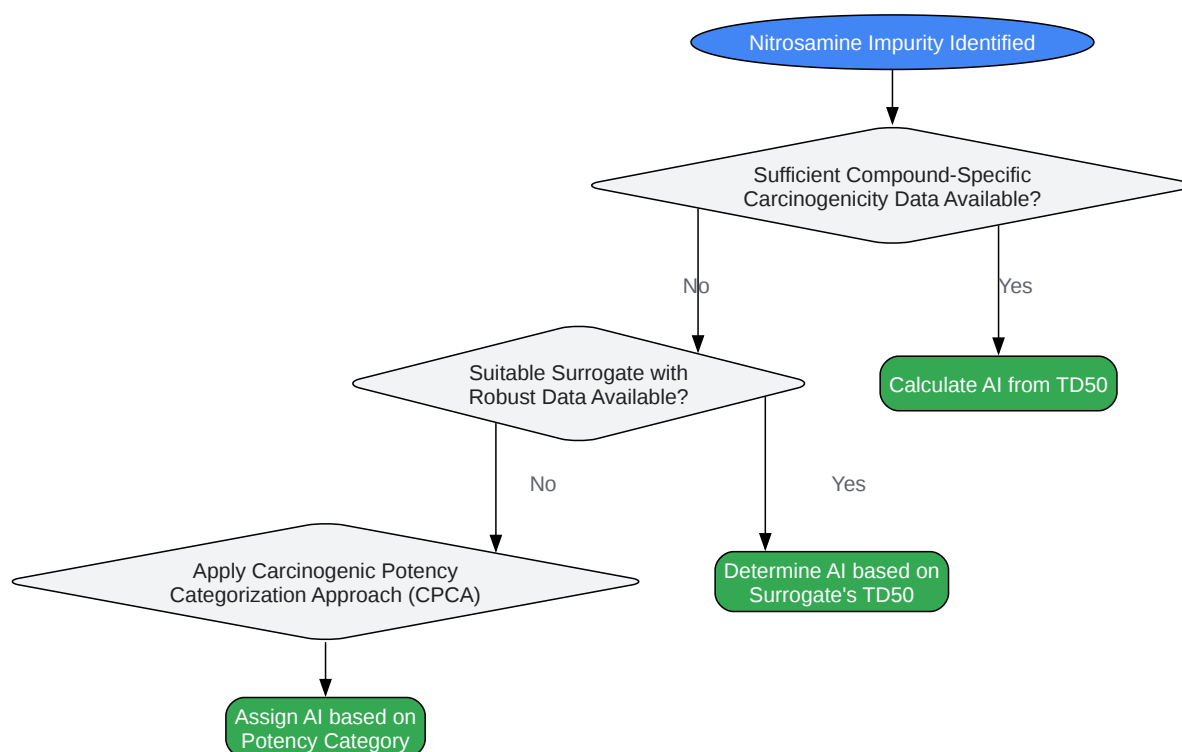
Signaling Pathway of Nitrosamine-Induced Genotoxicity



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Caption: The metabolic activation pathway leading to nitrosamine-induced genotoxicity.

Decision Tree for Acceptable Intake (AI) Determination



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Caption: A decision tree for determining the acceptable intake of a nitrosamine impurity.

Conclusion

The risk assessment of **N-nitroso-furosemide**, in the absence of direct toxicological data, relies on a scientifically rigorous approach combining regulatory guidance, read-across from appropriate surrogates, and the application of the Carcinogenic Potency Categorization

Approach. The established AI of 1500 ng/day provides a health-protective limit for this impurity in furosemide-containing drug products. Continuous monitoring of manufacturing processes and adherence to regulatory guidelines are essential to ensure the safety and quality of these pharmaceutical products. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to navigate the complexities of nitrosamine risk assessment.

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